molecular formula C8H10N4O2 B13327013 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13327013
M. Wt: 194.19 g/mol
InChI Key: AFFGELCMDJWFMU-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1862874-27-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol, this compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized as valuable scaffolds in pharmaceutical research . The TP core is isoelectronic with the purine ring system, making it a compelling bioisosteric replacement for purines in the design of novel therapeutic agents . This scaffold has demonstrated remarkable versatility, finding applications across multiple research domains. It has been investigated as a key structural component in the development of potential anticancer agents, with some TP derivatives exhibiting promising anti-tumor activities in vitro . Furthermore, the TP scaffold has been explored in antiviral research, including as an inhibitor of the influenza virus RNA-dependent RNA polymerase by disrupting the PA-PB1 subunit interaction . The metal-chelating properties of the TP heterocycle, stemming from the accessible electron pairs on its nitrogen atoms, have also been exploited in the design of compounds with anti-parasitic activity . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-ethyl-6-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-3-6-9-8-10-7(13)5(14-2)4-12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

AFFGELCMDJWFMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C(=O)NC2=N1)OC

Origin of Product

United States

Preparation Methods

Condensation Reactions of Triazolamine with β-Dicarbonyl Compounds

A common approach to synthesize triazolopyrimidinones involves the condensation of triazolamine derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or malonate esters. This method facilitates the formation of the triazolo ring fused to the pyrimidine core.

  • Typical Reaction Conditions:
    • Reactants: Triazolamine (3 mmol), ethyl acetoacetate (3 mmol)
    • Solvent: Ethanol (10 mL) containing acetic acid (6 equivalents)
    • Atmosphere: Oxygen or air at 1 atm
    • Temperature: 130 °C
    • Time: 18 hours
  • Outcome: Formation of pyrazolo[1,5-a]pyridine and related triazolopyrimidine derivatives with yields up to 94% under O2 atmosphere.
Entry Molar Equiv. Acid Atmosphere Yield (%)
1 2 (Acetic acid) Air 34
2 4 (Acetic acid) Air 52
3 6 (Acetic acid) Air 74
4 6 (Acetic acid) O2 94

This table illustrates the significant effect of acid equivalents and oxygen atmosphere on yield enhancement.

Multi-Component Condensation in Aqueous Media

Eco-friendly and efficient synthesis routes have been developed using multi-component reactions involving amines, aldehydes, and triazolamine derivatives in the presence of catalysts such as p-toluenesulfonic acid in boiling water.

  • Typical Reaction Conditions:
    • Reactants: Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, aldehyde, triazolamine
    • Catalyst: p-Toluenesulfonic acid
    • Solvent: Water
    • Temperature: Reflux
    • Time: 4 hours
  • Yield: 81-91% for triazolo[1,5-a]pyrimidine derivatives.

This method offers a green chemistry alternative with good yields and operational simplicity.

Base-Promoted Condensation with Ethyl Malonate

Another effective preparation involves reacting triazolamine with ethyl malonate in ethanol at 80 °C using sodium hydride as a base.

  • Reaction Conditions:
    • Reactants: Triazolamine, ethyl malonate
    • Base: Sodium hydride
    • Solvent: Ethanol
    • Temperature: 80 °C
    • Time: 2 hours
  • Yield: Up to 94%.

This method is notable for its high yield and straightforward procedure.

Specific Preparation of 2-Ethyl-6-methoxy-4H,5H-triazolo[1,5-a]pyrimidin-5-one

While direct literature on the exact compound is limited, analogues with similar substitution patterns have been synthesized using the following approaches:

Methoxylation and Alkylation Steps

  • Introduction of the methoxy group at the 6-position is typically achieved via methylation of hydroxy precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The ethyl group at the 2-position is generally introduced via alkylation of the triazolopyrimidinone core or by using ethyl-substituted β-dicarbonyl precursors during ring formation.

Cyclization Protocols

  • Cyclization of appropriate hydrazine or triazolamine intermediates with β-ketoesters or β-diketones under acidic or basic conditions leads to the formation of the fused triazolopyrimidine ring.
  • Heating in ethanol or other polar solvents with acid catalysts (e.g., acetic acid) facilitates ring closure and substitution pattern establishment.

Reaction Parameters Affecting Yield and Purity

Parameter Effect on Synthesis Notes
Acid Equivalents Higher equivalents improve yield Optimal at 6 equivalents of acetic acid
Atmosphere Oxygen atmosphere significantly increases yield Yield up to 94% under O2 vs. 74% in air
Temperature Elevated temperature (~130 °C) favors cyclization Prolonged heating (18 h) required
Solvent Ethanol commonly used; water for eco-friendly routes Solvent choice affects solubility and reaction rate
Base Sodium hydride or triethylamine used in some methods Base facilitates condensation and alkylation steps

Alternative Synthetic Routes and Derivative Preparation

Sulfonyl Halide Coupling

  • Preparation of substituted triazolopyrimidine derivatives can involve coupling of sulfonyl halides with aryl amines in dry acetonitrile using pyridine as a base at low temperature (0–60 °C).
  • Dimethyl sulfoxide is added in catalytic amounts to improve reaction efficiency.
  • This method is relevant for functionalizing the triazolopyrimidine core but less directly applicable to the 2-ethyl-6-methoxy derivative.

Strobilurin Analogues Synthesis

  • Related triazolopyrimidinone derivatives have been synthesized by reacting iminophosphoranes with carbon disulfide followed by alkylation with bromomethyl derivatives under basic conditions in DMF at 50 °C.
  • This method highlights the versatility of the triazolopyrimidinone scaffold for further functionalization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation with ethyl acetoacetate Triazolamine, ethyl acetoacetate, acetic acid Ethanol, O2, 130 °C, 18 h Up to 94 Acid equivalents and O2 atmosphere critical
Multi-component condensation Amine, aldehyde, triazolamine, p-TsOH Water, reflux, 4 h 81-91 Eco-friendly, high yield
Base-promoted condensation Triazolamine, ethyl malonate, NaH Ethanol, 80 °C, 2 h 94 High yield, simple
Sulfonyl halide coupling Triazolopyrimidine sulfonyl halide, aryl amine Acetonitrile, pyridine, 0–60 °C Variable Functionalization route
Alkylation of thioxo derivatives Iminophosphorane, CS2, alkyl halide DMF, 50 °C, 3–6 h Moderate For strobilurin analogues

Research Discoveries and Advances

  • The oxygen atmosphere significantly enhances the yield of triazolopyrimidine ring formation by facilitating oxidative cyclization.
  • Multi-component reactions in aqueous media represent a green and efficient synthetic strategy, reducing hazardous solvents and simplifying purification.
  • Base-promoted condensations with malonate esters provide high yields and mild reaction conditions, broadening synthetic accessibility.
  • Functionalization via sulfonyl halide coupling expands the chemical space of triazolopyrimidine derivatives, enabling diverse bioactive analogues.
  • Alkylation protocols of thioxo intermediates allow the synthesis of complex derivatives relevant for agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Position : The ethyl-methoxy combination at C2/C6 (target compound) vs. C7/C2 () demonstrates positional isomerism, which alters electronic distribution and steric effects .
  • Functional Groups: Amino groups (e.g., in and ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition (e.g., ALS inhibitors) .
  • Synthetic Efficiency: The target compound’s synthesis likely employs multi-component reactions (similar to ), while analogues like 2-amino-6-methyl-4-propyl derivatives use simplified condensation protocols .

Pharmacological and Electrochemical Properties

Pharmacological Activity
  • Anticoagulant Potential: Analogues with 5,7-di(hetero)aryl substitutions (e.g., compounds 5a–d in ) exhibit anticoagulant activity via thrombin inhibition. The target compound’s methoxy group may reduce metabolic degradation compared to chlorinated analogues .
  • Herbicidal Activity: Substitutions at C2 and C6 (e.g., sulfonamide groups in ) are critical for ALS enzyme inhibition.
Electrochemical Behavior

Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP, ) exhibit lower oxidation potentials. The target compound’s methoxy (electron-donating) and ethyl (neutral) groups likely result in higher redox stability, favoring sustained drug release .

Physicochemical Properties

Property Target Compound 7-Ethyl-2-methoxy Analogue () 2-Amino-6-methyl-4-propyl ()
Molecular Weight 194.19 g/mol (calculated) 194.19 g/mol 195.23 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.9 ~1.2 (due to amino group)
Solubility Low (non-polar substituents) Similar to target compound Higher (polar amino group)

Implications: The amino group in improves aqueous solubility, whereas the target compound’s ethyl and methoxy groups enhance membrane permeability for CNS-targeting drugs .

Biological Activity

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O. Its structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activities.

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative properties against various cancer cell lines. The following sections detail specific biological activities and mechanisms of action associated with this compound.

Anticancer Activity

Studies have shown that derivatives of triazolopyrimidines can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound has been observed to interact with tubulin, disrupting microtubule dynamics. This action results in the accumulation of cells in the G2/M phase of the cell cycle and induces apoptotic pathways via mitochondrial mechanisms .
  • Cell Lines Tested : Notable antiproliferative effects have been reported against several cancer cell lines including A549 (lung), MDA-MB-231 (breast), HeLa (cervical), and HT-29 (colon) with IC50 values indicating potent activity .
Cell Line IC50 (μM)
A5490.75
MDA-MB-2311.02
HeLa0.60
HT-290.85

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells is a critical factor in its therapeutic potential. Studies indicate that the compound exhibits higher toxicity towards cancer cells compared to non-cancerous cells:

  • Selectivity Ratio : In comparative assays, the selectivity ratio was found to be significantly favorable for cancer cells, suggesting minimal side effects on normal tissues .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Zebrafish Embryo Model : The compound demonstrated significant inhibition of tumor growth in zebrafish embryos implanted with human cancer cells. This model provided insights into the compound's potential systemic effects and bioavailability in vivo .
  • Combination Therapies : When used in conjunction with established chemotherapeutics such as doxorubicin or olaparib, enhanced antitumor activity was observed. This suggests that this compound may serve as an effective adjuvant therapy in cancer treatment regimens .

Q & A

Advanced Research Question

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at position 6) using tools like Schrödinger’s Phase .
  • ADMET prediction : Use QikProp to optimize logP (target 1.5–3.0) and reduce CYP450 inhibition risks .
  • Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications (e.g., replacing methoxy with trifluoromethoxy) .

Case Study : A 2025 study reduced off-target kinase inhibition by 60% using FEP-guided substitution of the ethyl group with a cyclopropyl moiety .

What analytical techniques are critical for characterizing triazolopyrimidine derivatives?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₉H₁₁N₅O₂ for the parent compound) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph screening .

Methodological Insight : Use dynamic light scattering (DLS) to assess solubility during formulation studies .

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